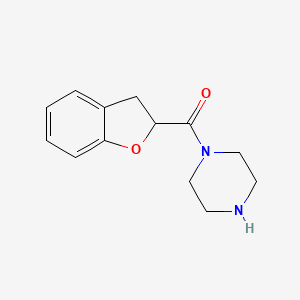
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine is an organic compound with the molecular formula C13H16N2O2 It is a derivative of benzofuran and piperazine, combining the structural features of both these chemical entities
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine are dopaminergic receptors , mainly D2R and D3R . These receptors are most abundant in the central nervous system (CNS), primarily expressed in the striatum, and are closely related to reward and addiction pathways .
Mode of Action
This compound interacts with its targets, the dopaminergic receptors, by acting as a ligand . This interaction can modulate the activity of these receptors, leading to changes in the neuronal signaling pathways .
Biochemical Pathways
The compound’s interaction with dopaminergic receptors affects the dopamine signaling pathway . This pathway plays a crucial role in various physiological processes, including motor control, reward, and addiction .
Pharmacokinetics
Itsmolecular weight is 232.28 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It has been suggested that this compound may have aprotective effect against cocaine-induced neurotoxicity . This suggests that it may modulate neuronal cell survival and function .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used in the synthesis of anticancer agents .
Cellular Effects
Preliminary studies suggest that it does not decrease cell viability after 48 hours of exposure
Molecular Mechanism
It is known that it is a ligand for histaminergic and dopaminergic receptors, mainly D2R and D3R
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine typically involves the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with piperazine. One common method includes the following steps:
Formation of the Acid Chloride: 2,3-Dihydro-1-benzofuran-2-carboxylic acid is first converted to its acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base like triethylamine (Et3N) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, Et3N
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives
Reduction: 1-(2,3-Dihydro-1-benzofuran-2-yl)methanol
Substitution: N-alkyl or N-acyl piperazine derivatives
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system and histamine receptors.
Biology: The compound is studied for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of various organic compounds and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-2-carboxylic acid: A precursor in the synthesis of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine.
1-(2,3-Dihydro-1-benzofuran-2-yl)methylpiperazine: Another derivative with similar structural features and biological activities.
Uniqueness
This compound is unique due to its combined benzofuran and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as a histamine receptor antagonist sets it apart from other benzofuran derivatives, making it a valuable compound in medicinal research .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,12,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNJIPZBJDAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
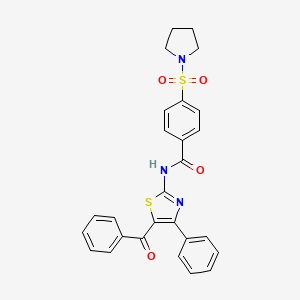
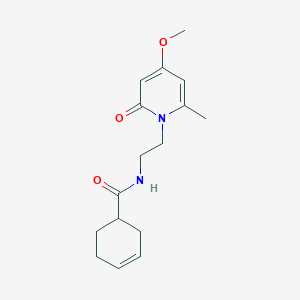
![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)
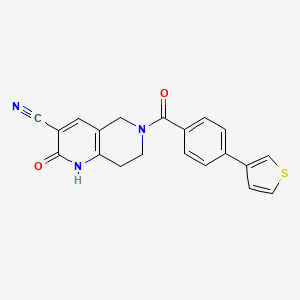
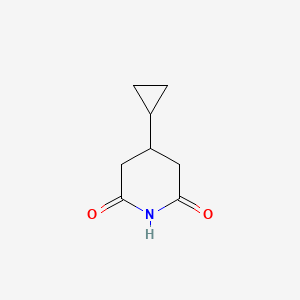
![4-ethyl-3-[2-(3-methoxyphenyl)ethyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)
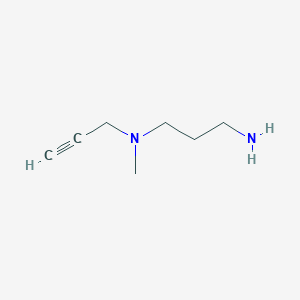
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)
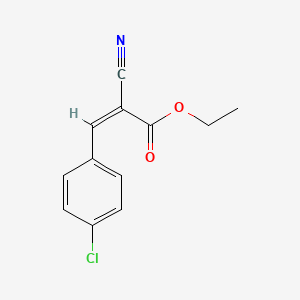
![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)
![N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2743504.png)
